G-Quadruplex DNA Binding Affinity: DPQ (Pyrazolo[4,3-c]quinoline Core) vs. Triazine-Based Probe
The pyrazolo[4,3-c]quinoline scaffold, exemplified by the compound DPQ which shares the identical core topology with the target compound, exhibits selective light-up fluorescence and quantifiable binding to c-MYC promoter G-quadruplex DNA with a dissociation constant Kd of 2.35 μM for the c-MYC Pu22 G4 sequence [1]. The previously reported triazine-based fluorescent probe exhibited only weak binding to the same G4 target, which the authors explicitly identify as the limitation motivating the scaffold switch to pyrazolo[4,3-c]quinoline [1]. The DPQ–G4 complex was validated by X-ray crystallography, confirming induced-fit binding within the G4 pocket as the structural basis for the enhanced affinity [1].
| Evidence Dimension | Binding affinity to c-MYC Pu22 G-quadruplex DNA |
|---|---|
| Target Compound Data | Kd = 2.35 μM (DPQ, pyrazolo[4,3-c]quinoline core compound) |
| Comparator Or Baseline | Triazine-based fluorescent probe (weak binding; quantitative Kd not reported, described qualitatively as insufficient for application) |
| Quantified Difference | Qualitative improvement from 'weak binding' (triazine probe) to Kd = 2.35 μM (pyrazolo[4,3-c]quinoline); binding sufficient to enable fluorescent response core applications |
| Conditions | Fluorescence titration assay; c-MYC Pu22 G4 DNA in vitro; validated by X-ray crystallography of DPQ–G4 complex |
Why This Matters
This is the only published quantitative G4-binding data for a pyrazolo[4,3-c]quinoline core compound, establishing the chemotype as a viable scaffold for G4-targeting probe development where triazine-based alternatives have proven inadequate.
- [1] Mohamed, H. I.; Gao, C.; Gui, Z.; Song, Z.; Wei, D. A Novel Fluorescent Probe with a Pyrazolo[4,3-c]quinoline Core Selectively Recognizes c-MYC Promoter G-Quadruplexes. New J. Chem. 2022, 46, 8619–8625. DOI: 10.1039/D1NJ00098E. View Source
